2-Bromo-1-phenylethanol CAS number and properties
2-Bromo-1-phenylethanol CAS number and properties
An In-depth Technical Guide to 2-Bromo-1-phenylethanol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-1-phenylethanol, a versatile chiral building block crucial in pharmaceutical and fine chemical synthesis. It covers the compound's core properties, stereoisomers, detailed experimental protocols for its synthesis and subsequent reactions, and its application in drug development, particularly as a precursor for bioactive molecules.
Core Properties and CAS Numbers
2-Bromo-1-phenylethanol (C₈H₉BrO) is an organic compound featuring a phenyl ring and a hydroxyl group on the first carbon of an ethanol (B145695) chain, with a bromine atom on the second carbon.[1] This structure includes a chiral center at the carbon bearing the hydroxyl group, leading to the existence of two enantiomers: (R)- and (S)-2-Bromo-1-phenylethanol.[2] The racemic mixture and its individual enantiomers are key intermediates in various synthetic applications.[3]
The compound is typically a colorless to pale yellow liquid, soluble in many organic solvents with limited solubility in water.[1][2] The presence of the hydroxyl group allows for hydrogen bonding, influencing its physical properties, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Bromo-1-phenylethanol and its specific enantiomers.
| Property | Value | CAS Number | Source(s) |
| Racemic 2-Bromo-1-phenylethanol | 2425-28-7, 199343-14-1 | [1][2][4][5][6][7][8] | |
| Molecular Formula | C₈H₉BrO | [4][5][9] | |
| Molecular Weight | 201.06 g/mol | [4][9][10] | |
| Appearance | Colorless to pale yellow liquid | [1][2] | |
| Density | 1.503 g/cm³ | [1][2] | |
| Boiling Point | 261.6°C at 760 mmHg | [1][2] | |
| Flash Point | 135.6°C | [1][2] | |
| (R)-(-)-2-Bromo-1-phenylethanol | 73908-23-3 | [2][9][10][11] | |
| Optical Rotation | Levorotatory (-) | [2][12] | |
| Melting Point | 54-56 °C | [13] | |
| (S)-(+)-2-Bromo-1-phenylethanol | Not specified in sources | [2] | |
| Optical Rotation | Dextrorotatory (+) | [2] |
Synthesis of 2-Bromo-1-phenylethanol
The synthesis of 2-Bromo-1-phenylethanol can be approached in several ways, yielding either a racemic mixture or a specific enantiomer. The choice of method depends on the desired stereochemical outcome.
Experimental Protocol 1: Synthesis of Racemic 2-Bromo-1-phenylethanol via Halohydrin Formation
One of the most direct methods for synthesizing the racemic mixture is the formation of a halohydrin from styrene (B11656) using N-bromosuccinimide (NBS) in an aqueous organic solvent like DMSO.[3]
Methodology:
-
Formation of Bromonium Ion: The alkene in styrene acts as a nucleophile, attacking the electrophilic bromine of NBS. This creates a cyclic bromonium ion intermediate.[3]
-
Nucleophilic Attack by Water: A water molecule then attacks one of the carbons in the bromonium ion. Due to steric and electronic factors, the attack preferentially occurs at the more substituted benzylic carbon.[3]
-
Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water) to yield the final racemic 2-Bromo-1-phenylethanol.[3]
-
Work-up: The reaction mixture is typically worked up by extraction with an organic solvent, followed by washing with aqueous solutions to remove by-products. The final product can be purified by column chromatography.
The formation of the planar bromonium ion can occur on either face of the styrene molecule with equal probability, leading to a 50:50 mixture of enantiomers.[3]
Synthesis of Racemic 2-Bromo-1-phenylethanol.
Experimental Protocol 2: Enantioselective Synthesis of (R)-(-)-2-Bromo-1-phenylethanol
Producing enantiomerically pure forms is critical for pharmaceutical applications.[11] The most effective method is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003), which can be achieved using chemical or biocatalytic methods.[11][14]
Methodology (CBS-Catalyzed Asymmetric Reduction):
-
Reaction Setup: A multi-neck, round-bottom flask is charged with anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0-5 °C under an inert atmosphere.[14]
-
Catalyst and Borane Addition: (R)-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene, ~0.1 eq) is added. Borane dimethyl sulfide (B99878) complex (BH₃·DMS, ~1.0-1.2 eq) is then added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes.[14]
-
Substrate Addition: A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise over 1-2 hours, keeping the internal temperature below 5 °C.[14]
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), it is quenched by the slow, dropwise addition of methanol.[14]
-
Purification: The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and saturated aqueous sodium bicarbonate. The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield (R)-(-)-2-Bromo-1-phenylethanol.[14] The enantiomeric excess is determined by chiral HPLC.[14]
Workflow for CBS-catalyzed asymmetric reduction.
Key Reactions and Applications in Drug Development
(R)-(-)-2-Bromo-1-phenylethanol is a valuable precursor for synthesizing chiral molecules, including β-amino alcohols and epoxides, which are core structures in many pharmaceuticals.[15][16][17]
Reaction Pathways
The primary reaction pathways involve nucleophilic attack at the bromine-bearing carbon or intramolecular cyclization.[16]
-
Sɴ2 Nucleophilic Substitution: The bromide ion is an excellent leaving group, allowing for displacement by various nucleophiles (e.g., amines, azides). This reaction proceeds via a classic Sɴ2 mechanism, which results in an inversion of the stereochemical configuration at the chiral center. For example, reacting the (R)-enantiomer with an amine yields the corresponding (S)-amino alcohol.[15]
-
Intramolecular Cyclization (Epoxide Formation): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a chiral epoxide (e.g., (R)-styrene oxide from (R)-2-Bromo-1-phenylethanol).[16][17]
Key reaction pathways of (R)-(-)-2-Bromo-1-phenylethanol.
Experimental Protocol 3: Synthesis of a Chiral β-Amino Alcohol
This protocol details the synthesis of (S)-2-(benzylamino)-1-phenylethanol from the (R)-bromohydrin via an Sɴ2 reaction.[15]
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) dissolved in anhydrous acetonitrile.[15]
-
Reagent Addition: Add benzylamine (B48309) (1.2 eq) and triethylamine (B128534) (1.5 eq). Triethylamine acts as a base to neutralize the HBr byproduct.[15]
-
Heating: Attach a reflux condenser and heat the mixture to 60-70 °C with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[15]
-
Work-up: After cooling, partition the residue between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[15]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure (S)-2-(benzylamino)-1-phenylethanol.[15]
Application in the Synthesis of β2-Adrenoceptor Agonists
The phenylethanolamine scaffold, readily accessible from 2-Bromo-1-phenylethanol, is a core structural motif in many β2-adrenoceptor agonists used as bronchodilators in the treatment of asthma and COPD.[11] The specific stereochemistry of this scaffold is critical for potent and selective interaction with the β2-adrenoceptor.[11] These agonists activate a G-protein coupled receptor (GPCR) signaling cascade, leading to bronchodilation.[11]
β2-Adrenergic receptor signaling pathway.
References
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- 7. alpha-(Bromomethyl)benzyl alcohol | C8H9BrO | CID 102812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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